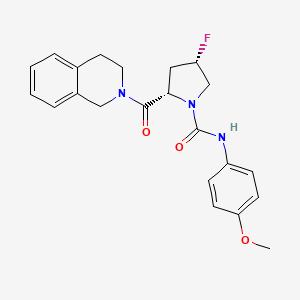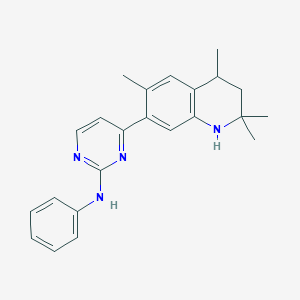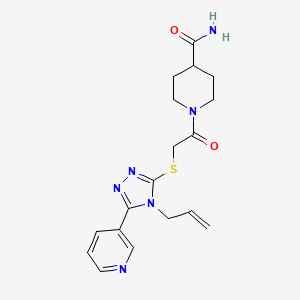![molecular formula C20H10F3N3O5S B11186079 (3,5-dinitrophenyl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone](/img/structure/B11186079.png)
(3,5-dinitrophenyl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(3,5-DINITROBENZOYL)-2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZINE is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in medicinal chemistry as antipsychotic and antihistaminic agents. The presence of the 3,5-dinitrobenzoyl and trifluoromethyl groups in this compound adds unique chemical properties that can be exploited in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3,5-DINITROBENZOYL)-2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZINE typically involves multi-step organic reactions. One common method includes the nitration of benzoic acid to form 3,5-dinitrobenzoic acid, which is then converted to 3,5-dinitrobenzoyl chloride. This intermediate is reacted with phenothiazine in the presence of a base to yield the final product. The trifluoromethyl group can be introduced through a Friedel-Crafts acylation reaction using trifluoroacetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
10-(3,5-DINITROBENZOYL)-2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenothiazine ring and the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Conversion to amines or hydroxylamines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
10-(3,5-DINITROBENZOYL)-2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZINE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, particularly in the development of new antipsychotic and antihistaminic drugs.
Industry: Utilized in the development of advanced materials and as a component in certain types of sensors.
Mechanism of Action
The mechanism of action of 10-(3,5-DINITROBENZOYL)-2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZINE involves its interaction with various molecular targets. The phenothiazine core can intercalate with DNA, affecting transcription and replication processes. The nitro groups can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A well-known antipsychotic drug with a similar phenothiazine core.
Promethazine: An antihistamine with structural similarities.
Fluphenazine: Another antipsychotic with a trifluoromethyl group.
Uniqueness
10-(3,5-DINITROBENZOYL)-2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZINE is unique due to the presence of both the 3,5-dinitrobenzoyl and trifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H10F3N3O5S |
|---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
(3,5-dinitrophenyl)-[2-(trifluoromethyl)phenothiazin-10-yl]methanone |
InChI |
InChI=1S/C20H10F3N3O5S/c21-20(22,23)12-5-6-18-16(9-12)24(15-3-1-2-4-17(15)32-18)19(27)11-7-13(25(28)29)10-14(8-11)26(30)31/h1-10H |
InChI Key |
JTNNMFLSNAGVCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11186004.png)


![N'-[(E)-(2-methoxyphenyl)methylidene]-4-nitrobenzohydrazide](/img/structure/B11186020.png)
![2-[Benzyl(methyl)amino]-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid](/img/structure/B11186030.png)

![8-(3-Chlorophenyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazin-3-ol](/img/structure/B11186044.png)
![9-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11186051.png)
![4-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)phenyl 3-methylbenzoate](/img/structure/B11186059.png)
![(2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B11186063.png)
![5-(4-chlorobenzyl)-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B11186070.png)
![3-[(3-Bromo-4-methylphenyl)carbamoyl]-2-[(3-methylphenyl)methyl]propanoic acid](/img/structure/B11186078.png)
![4-bromo-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B11186081.png)
